4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide
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Overview
Description
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide is an organic compound with the molecular formula C21H19NO2S and a molecular weight of 349.45 g/mol . It is a benzenesulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, with additional phenyl and methyl substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of N-allyl-4-methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide with 1,2-diphenyldiselane under electrochemical oxidative conditions . This reaction is performed in a simple undivided cell, generating the desired product with high efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrochemical oxidative radical cascade cyclization is a preferred method due to its green and efficient nature .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under electrochemical conditions to form seleno-benzazepines.
Substitution: It can participate in electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include 1,2-diphenyldiselane and various oxidizing agents such as K2S2O8 and I2 . The reactions are typically carried out under mild conditions, often at room temperature, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include seleno-benzazepines and other selenium-containing heterocycles . These products are valuable in medicinal chemistry and material science due to their unique properties .
Scientific Research Applications
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide involves its interaction with molecular targets through oxidative radical cascade cyclization . This process leads to the formation of reactive intermediates that can further react to form complex heterocycles . The compound’s unique structure allows it to participate in various redox reactions, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
- 4-Methyl-N-(2-((4-nitro-benzylidene)-amino)-phenyl)-benzenesulfonamide
Uniqueness
4-Methyl-N-(2-(1-phenylvinyl)phenyl)benzenesulfonamide is unique due to its ability to undergo electrochemical oxidative radical cascade cyclization, a reaction not commonly observed in similar compounds . This property makes it particularly valuable in the synthesis of complex nitrogen-containing heterocycles and selenium-containing compounds .
Properties
Molecular Formula |
C21H19NO2S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(1-phenylethenyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-21-11-7-6-10-20(21)17(2)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3 |
InChI Key |
MVYROPVWCDLUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=C)C3=CC=CC=C3 |
Origin of Product |
United States |
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